2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide
Description
Properties
IUPAC Name |
(2E)-N-(2,4-difluorophenyl)-2-phenylmethoxyiminoacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O2/c16-12-6-7-14(13(17)8-12)19-15(20)9-18-21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)/b18-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBWFRNUVIAYOF-GIJQJNRQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON=CC(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO/N=C/C(=O)NC2=C(C=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with benzyl chloroformate to form an intermediate, which is then reacted with acetic anhydride and hydroxylamine hydrochloride to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of reactants to products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy or imino groups are replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It is used in assays to investigate enzyme inhibition and binding affinity.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to act as an inhibitor of specific enzymes or receptors. It is investigated for its potential use in the treatment of diseases such as cancer and inflammation.
Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as polymers and coatings. It is also used in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may interact with receptors on the cell surface, modulating signal transduction pathways and cellular responses. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Modifications and Electronic Effects
The table below highlights key structural differences and similarities between the target compound and its analogs:
Key Observations :
- Fluorine Substitution: The position of fluorine on the phenyl ring (2,4- vs. 3,4-) significantly impacts electronic effects and intermolecular interactions.
- In contrast, sulfonyl groups (as in ) improve antibacterial efficacy by interacting with bacterial enzymes.
Physicochemical and Structural Properties
- Solubility and Stability: The sulfonyl-thiophene group in increases water solubility compared to the hydrophobic benzyloxy-imino group. However, the latter may improve blood-brain barrier penetration in neurological applications.
- Crystal Packing: In N-(3,4-difluorophenyl)-2-(4-bromophenyl)acetamide , weak C–H∙∙∙F interactions stabilize the crystal lattice. The target compound’s imino group could introduce additional hydrogen-bonding sites, altering crystallization behavior.
Biological Activity
2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide is an organic compound with the molecular formula C15H12F2N2O2. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound is characterized by:
- Benzyloxy group : Enhances lipophilicity and potentially alters biological interactions.
- Imino group : May play a role in enzyme inhibition.
- Difluorophenyl group : The presence of fluorine atoms can influence the electronic properties and biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may act as a competitive inhibitor by binding to the active site of enzymes, preventing substrate conversion. For example, it has shown potential in inhibiting tyrosinase, an enzyme involved in melanin production, which is significant for skin pigmentation disorders .
- Receptor Modulation : It may also interact with cellular receptors, influencing signal transduction pathways that regulate various cellular responses.
Antioxidant Activity
Research indicates that this compound exhibits antioxidant properties. Antioxidants are crucial for protecting cells against oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. The compound demonstrated significant scavenging activity against free radicals in vitro .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory potential. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases.
Comparative Studies
A comparative analysis with similar compounds highlights the unique properties of this compound:
Case Studies
- Inhibition of Melanin Production : A study using B16F10 melanoma cells showed that this compound significantly inhibited melanin production more effectively than traditional agents like kojic acid. This effect was attributed to its ability to inhibit tyrosinase activity directly .
- Potential Therapeutic Applications : Investigations into the compound's effects on various cancer cell lines revealed promising results in reducing cell viability through apoptosis induction. These findings suggest potential applications in cancer therapy.
Q & A
Q. What are the optimal reaction conditions for synthesizing 2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide?
- Methodological Answer : Synthesis typically involves condensation of hydroxylamine derivatives with activated carbonyl groups. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide can be condensed with benzyl-protected reagents (e.g., benzyl bromide) at 60°C for 2 hours under inert conditions, using polar aprotic solvents like DMF and a base (e.g., triethylamine) to facilitate imine formation . Temperature control and stoichiometric ratios are critical to minimize side products like oxime tautomers. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. How can the purity and structural integrity of the compound be validated after synthesis?
- Methodological Answer :
- Chromatography : Use HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% by area normalization).
- Spectroscopy : Confirm the imino group (C=N) via FT-IR (stretch ~1600–1650 cm⁻¹) and ¹H/¹³C NMR (e.g., benzyloxy protons at δ 4.5–5.0 ppm, fluorophenyl signals at δ 6.8–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ (calculated for C₁₅H₁₂F₂N₂O₂: 296.09 g/mol) .
Q. What crystallization techniques are suitable for structural elucidation?
- Methodological Answer : Slow evaporation from toluene or dichloromethane/hexane mixtures yields single crystals suitable for X-ray diffraction. For example, N-(3-chloro-4-fluorophenyl)acetamide derivatives crystallize in monoclinic systems (space group P2₁/c) with hydrogen-bonded chains along the c-axis, confirmed by refinement software (e.g., SHELXL) . Pre-cooling reaction mixtures to 273 K improves crystal quality by reducing nucleation rates .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses with target proteins (e.g., Hsp90). Focus on hydrogen bonding between the acetamide carbonyl and active-site residues (e.g., Asp93 in Hsp90) .
- QSAR : Correlate substituent effects (e.g., fluorine position) with bioactivity using descriptors like Hammett σ constants or logP values .
Q. What experimental strategies resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate assays under controlled conditions (e.g., fixed ATP concentration in kinase inhibition studies) to minimize variability .
- Metabolic Stability Tests : Use liver microsomes (human/rat) to assess if conflicting results arise from differential metabolic degradation .
- Co-crystallization : Validate target engagement by solving crystal structures of the compound bound to the protein (e.g., Hsp90-inhibitor complexes) .
Q. How does the 2,4-difluorophenyl substituent influence electronic properties and reactivity?
- Methodological Answer :
- Electron-Withdrawing Effects : Fluorine atoms increase the acetamide’s electrophilicity via inductive effects, measured by ¹⁹F NMR chemical shifts (δ −110 to −115 ppm for para-fluorine) .
- Hydrogen Bonding : The ortho-fluorine disrupts π-stacking in crystal lattices but enhances solubility in polar solvents (e.g., logP reduction by ~0.5 compared to non-fluorinated analogs) .
Data Contradiction Analysis
Q. How to address conflicting solubility data reported in different studies?
- Methodological Answer :
- Solvent Screening : Use the shake-flask method with UV-Vis quantification (λmax ~270 nm) across solvents (e.g., DMSO, ethanol, PBS).
- pH Dependence : Test solubility at pH 2–8 (simulated gastric/intestinal fluids) to identify ionization effects (pKa ~3.5 for the imino group) .
- Thermodynamic Analysis : Calculate Gibbs free energy of dissolution (ΔG°) via van’t Hoff plots to distinguish kinetic vs. equilibrium solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
